molecular formula C19H13ClO2 B5360912 (E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE

(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE

Cat. No.: B5360912
M. Wt: 308.8 g/mol
InChI Key: FSDAZTFQWAZVCC-KPKJPENVSA-N
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Description

(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a chlorophenyl group, a hydroxy naphthyl group, and a propenone moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 1-hydroxy-2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-BROMOPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE
  • (E)-3-(4-METHOXYPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE
  • (E)-3-(4-FLUOROPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE

Uniqueness

(E)-3-(4-CHLOROPHENYL)-1-(1-HYDROXY-2-NAPHTHYL)-2-PROPEN-1-ONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO2/c20-15-9-5-13(6-10-15)7-12-18(21)17-11-8-14-3-1-2-4-16(14)19(17)22/h1-12,22H/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDAZTFQWAZVCC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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